molecular formula C53H60N4O4 B15166081 5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 223717-84-8

5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15166081
CAS No.: 223717-84-8
M. Wt: 817.1 g/mol
InChI Key: HKDKYKJAUKEEQI-UHFFFAOYSA-N
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Description

5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione involves several steps. The synthetic route typically includes the formation of the benzo[cd]indole core, followed by the introduction of the pentan-2-yl group and the cyclopentylidene moiety. The final steps involve the addition of the pyrimidine trione structure and the methoxypropan-2-yl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Addition: Addition reactions can occur at the double bonds present in the compound, leading to the formation of new products.

Scientific Research Applications

5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.

    Medicine: Due to its potential biological activity, the compound is being investigated for its therapeutic properties, including its ability to act as an inhibitor or activator of specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its unique combination of functional groups and its potential for diverse applications. Similar compounds include other benzo[cd]indole derivatives and pyrimidine trione compounds, which may share some properties but differ in their specific structures and reactivities.

Properties

CAS No.

223717-84-8

Molecular Formula

C53H60N4O4

Molecular Weight

817.1 g/mol

IUPAC Name

5-[2,5-bis[2-(1-pentan-2-ylbenzo[cd]indol-2-ylidene)ethylidene]cyclopentylidene]-1-butyl-3-(1-methoxypropan-2-yl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C53H60N4O4/c1-8-11-32-54-51(58)50(52(59)57(53(54)60)36(6)33-61-7)47-39(28-30-43-41-22-12-18-37-20-14-24-45(48(37)41)55(43)34(4)16-9-2)26-27-40(47)29-31-44-42-23-13-19-38-21-15-25-46(49(38)42)56(44)35(5)17-10-3/h12-15,18-25,28-31,34-36H,8-11,16-17,26-27,32-33H2,1-7H3

InChI Key

HKDKYKJAUKEEQI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C(=C2C(=CC=C3C4=CC=CC5=C4C(=CC=C5)N3C(C)CCC)CCC2=CC=C6C7=CC=CC8=C7C(=CC=C8)N6C(C)CCC)C(=O)N(C1=O)C(C)COC

Origin of Product

United States

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